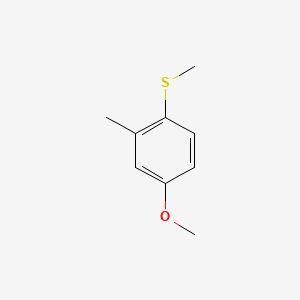

3-Methyl-4-(methylthio)anisole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-2-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQQPOPOJLVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177108 | |

| Record name | 3-Methyl-4-(methylthio)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-04-6 | |

| Record name | 3-Methyl-4-(methylthio)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylthio)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-methyl-1-(methylthio)benzene,99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-4-(METHYLTHIO)ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4RVE924I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 4 Methylthio Anisole and Analogues

Strategies for Aromatic Ether and Thioether Construction

The formation of the aryl ether (anisole) and aryl thioether (thioanisole) moieties are fundamental transformations in organic synthesis. For the ether linkage, traditional methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, remain relevant. vedantu.com More modern approaches include the vapor-phase alkylation of phenols over solid acid catalysts like zeolites or the palladium-catalyzed carboetherification of hydroxyalkenes. researchgate.netrsc.org These methods provide robust pathways to substituted anisoles. rsc.org

The construction of the thioether bond can be achieved through several effective strategies. A common method is the S-alkylation of a thiophenol with an alkyl halide, such as methyl iodide, often in the presence of a base. wikipedia.orgchemicalbook.com For more complex substrates, transition-metal-catalyzed cross-coupling reactions are invaluable. thieme-connect.com These reactions, often employing palladium or nickel catalysts, can form a C-S bond by coupling aryl halides with thiols. thieme-connect.comresearchgate.net Furthermore, direct C-H functionalization to introduce a thioether group represents a highly atom-economical and increasingly studied strategy. pku.edu.cnrsc.org The synthesis of a difunctionalized compound like 3-Methyl-4-(methylthio)anisole would likely involve the sequential application of these strategies to a suitable precursor, such as a cresol (B1669610) or a halogenated toluene (B28343) derivative.

Alkylation Reactions in the Synthesis of Substituted Anisoles and Thioanisoles

Alkylation reactions are central to building the specific structure of this compound and its analogues, serving multiple purposes in the synthetic sequence.

O-Alkylation and S-Alkylation: The formation of the anisole (B1667542) and thioanisole (B89551) functionalities themselves are alkylation reactions. The synthesis of anisole from phenol (B47542) and a methylating agent is a classic example of O-alkylation. researchgate.netnih.gov Similarly, the reaction of a thiophenolate with a methylating agent yields a thioanisole via S-alkylation. wikipedia.orgchemicalbook.com

Ring Alkylation (Friedel-Crafts): The methyl group on the aromatic ring can be introduced via Friedel-Crafts alkylation. vedantu.com This electrophilic aromatic substitution reaction typically uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to attach an alkyl group to the benzene (B151609) ring. vedantu.comgoogle.com The regioselectivity of this reaction is governed by the directing effects of any pre-existing substituents.

C-H Alkylation: Modern methods have emerged for the direct C-H alkylation of anisoles using olefins, catalyzed by rare-earth metal complexes. nih.gov These reactions offer high regioselectivity, providing ortho-alkylation products under mild conditions and representing an atom-efficient alternative to traditional methods. nih.gov

The synthesis of this compound could, for instance, start with m-cresol, which is first thiomethylated at the para position, followed by O-methylation of the hydroxyl group. Alternatively, a Friedel-Crafts alkylation could be performed on an anisole or thioanisole precursor.

Nucleophilic Substitution Approaches for Aromatic Ring Functionalization

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for functionalizing aromatic rings, particularly those that are electron-deficient. acs.org This reaction mechanism involves the addition of a nucleophile to the aromatic ring, displacing a leaving group (typically a halide). dalalinstitute.com For the reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. dalalinstitute.com

In the context of synthesizing this compound analogues, an SNAr strategy could begin with a precursor like 2,4-dichloro-1-methylbenzene. The differential reactivity of the two chlorine atoms, influenced by the methyl group and potentially other activating groups, could allow for a stepwise substitution. One chlorine atom could be substituted by a methoxide (B1231860) nucleophile (to form the ether) and the other by a methylthiolate nucleophile (to form the thioether). This approach offers a direct route to assembling the core structure by forming the C-O and C-S bonds through nucleophilic attack. harvard.edunih.gov

Catalytic Systems in the Synthesis of this compound Precursors

The synthesis of precursors for this compound heavily relies on various catalytic systems to ensure efficiency and selectivity. These catalysts facilitate the key bond-forming reactions required to construct the target molecule.

Transition Metal Catalysts: Palladium, nickel, and copper complexes are the workhorses for C-S bond formation via cross-coupling reactions. thieme-connect.compku.edu.cn For instance, palladium-catalyzed Migita coupling can effectively link an aryl halide with a thiol. thieme-connect.com Nickel catalysts have also been developed for the cyanation of aryl thioethers, demonstrating their utility in cleaving and forming C-S bonds. bohrium.com Copper-catalyzed reactions are also common for aryl thioether synthesis. organic-chemistry.org

Solid Acid Catalysts: Zeolites and mixed metal oxides are frequently used in the synthesis of aromatic ethers. researchgate.netmdpi.com For example, commercial NaX zeolite can catalyze the vapor-phase alkylation of phenol with methanol (B129727) to produce anisole. researchgate.net Bifunctional catalysts, such as copper supported on zeolites (e.g., Cu/HZSM-5), are used in hydrodeoxygenation (HDO) processes, which, while being the reverse of ether formation, highlights the types of catalysts active in transforming aromatic ethers. unirioja.es

Rare-Earth Metal Catalysts: For specific C-H functionalization, cationic scandium(III) alkyl complexes have proven effective in the highly regioselective C-H alkylation of anisoles with olefins, offering a direct route to ortho-alkylated products. nih.gov

Homogeneous Base Catalysts: In the synthesis of anisole from phenols and dimethyl carbonate (DMC), efficient alkaline catalysts like Na-CH3ONa/γ-Al2O3 have been shown to deprotonate the phenol, activating it for nucleophilic attack on the methylating agent. nih.gov

The choice of catalyst is critical and depends on the specific transformation, whether it is forming the ether, the thioether, or functionalizing the aromatic ring.

Table 1: Overview of Catalytic Systems for Anisole and Thioanisole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|---|

| Solid Acid | NaX Zeolite | Vapor-Phase Alkylation | Phenol, Methanol | Industrial Applicability | researchgate.net |

| Transition Metal | Pd(PPh₃)₄ | Cross-Coupling (Migita) | Aryl Halides, Thiols | Broad Substrate Scope | thieme-connect.com |

| Transition Metal | NiCl₂(dcype) | C-S Bond Cyanation | Aryl Thioethers, Zn(CN)₂ | Functional Group Tolerance | bohrium.com |

| Rare-Earth Metal | Imidazolin-2-iminato Sc(III) alkyl complex | C-H Alkylation | Anisoles, Olefins | High Ortho-Selectivity | nih.gov |

| Supported Metal | Cu/HZSM-5 | Hydrodeoxygenation | Anisole | Bifunctional Activity | unirioja.es |

| Homogeneous Base | Na-CH₃ONa/γ-Al₂O₃ | O-Alkylation | Phenols, Dimethyl Carbonate | High Activity, Recyclable | nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of the desired isomer while minimizing byproducts is a primary goal in organic synthesis. The optimization of reaction conditions—such as temperature, pressure, solvent, catalyst loading, and reactant ratios—is therefore a critical step. Research on the synthesis of substituted anisoles and thioanisoles provides clear examples of how these parameters can be fine-tuned.

For instance, in the rhodium-catalyzed oxidative alkenylation of anisole, temperature was found to directly influence both the total turnovers (TOs) and the ortho/meta/para regioselectivity of the product. acs.org A study on the hydrodeoxygenation of anisole using a Pt/UiO-67 catalyst employed response surface methodology to find that the highest conversion was achieved at an optimal temperature, pressure, and H₂/anisole molar ratio. researchgate.net

In the synthesis of substituted benzo[b]thiophenes from 2-alkynyl thioanisoles, optimization revealed that solvent choice and catalyst loading were crucial. nih.govrsc.org Non-polar solvents like toluene often gave better results, and catalyst decomposition was observed in some protic solvents. rsc.org Similarly, in the nickel-catalyzed cyanation of thioanisole, an extensive screening of bases and solvents showed that changing the solvent to 1,4-dioxane (B91453) and adjusting the molarity significantly improved the product yield. bohrium.com

These examples underscore that a systematic approach to optimizing reaction conditions is essential for developing efficient and selective synthetic routes to complex molecules like this compound.

Table 2: Examples of Reaction Condition Optimization for Related Syntheses This table is interactive. You can sort and filter the data.

| Reaction Type | Key Parameter(s) Optimized | System/Substrates | Observed Effect | Reference |

|---|---|---|---|---|

| Anisole Alkylation | Temperature, Olefin Concentration | Anisole, Propylene | Influenced yield and o/m/p selectivity. | acs.org |

| Anisole Hydrodeoxygenation | Temperature, Pressure, H₂/Anisole Ratio | Anisole over Pt/UiO-67 | Temperature had the greatest influence on conversion. | researchgate.net |

| Thioanisole Cyclization | Solvent, Catalyst Loading, Time | 2-Alkynylthioanisoles over Gold(I) | Toluene was optimal; protic solvents led to catalyst decomposition. | rsc.org |

| Thioether Cyanation | Base, Solvent, Molarity | Thioanisole over Nickel catalyst | Changing solvent to 1,4-dioxane and adjusting molarity increased yield from low to 89%. | bohrium.com |

Advanced Analytical Characterization and Spectroscopic Analysis of 3 Methyl 4 Methylthio Anisole

Chromatographic Methodologies for Identification and Purity Assessment

Chromatography is an indispensable tool for separating components from a mixture, allowing for the identification and quantification of individual substances. For a compound like 3-Methyl-4-(methylthio)anisole, both gas and liquid chromatography, particularly when coupled with mass spectrometry, provide robust analytical solutions.

Gas Chromatography (GC) Applications in Mixture Analysis

Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds such as this compound. Its application has been notably documented in the quality control of pesticide formulations, where it serves to identify and quantify impurities.

Research into the analysis of the insecticide fenthion (B1672539) revealed the presence of this compound as a significant impurity. oup.comoup.comtandfonline.com In these analyses, packed column GC with a flame ionization detector (FID) is a common configuration. The stationary phase is a critical parameter for achieving separation; for instance, a glass column packed with SE-52 on Chromosorb GHP has been utilized. oup.com However, a key challenge identified in these studies was the co-elution of this compound with the primary component, fenthion, under certain GC conditions, which can complicate accurate quantification and necessitate careful method development. oup.comgrafiati.com

Table 1: Representative Gas Chromatography (GC) Parameters for Anisole (B1667542) Derivative Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Capillary (e.g., DB-5, HP-5MS) or Packed (e.g., SE-52) | Provides the surface for component separation based on boiling point and polarity. |

| Injector | Split/Splitless or On-Column | Introduces the sample into the heated carrier gas stream. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Controls component volatility to allow sequential elution from the column. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the eluting components. |

Liquid Chromatography (LC) Techniques for Separation and Detection

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful alternative and complementary technique to GC for analyzing less volatile or thermally sensitive compounds. It has been successfully used to verify the presence of this compound in complex mixtures where GC analysis proved challenging.

In the context of fenthion impurity profiling, LC was employed to confirm the identity of the anisole impurity that co-eluted with the main compound in GC methods. oup.comoup.com A common approach for this type of analysis is reversed-phase HPLC. Specific studies have detailed the use of a Zorbax ODS (Octadecylsilane, C18) column, which separates compounds based on their hydrophobicity. oup.comgrafiati.com The mobile phase, a critical component in LC, often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution, which may be buffered with an acid such as phosphoric acid to ensure sharp peak shapes. oup.comgrafiati.comsielc.com Detection is typically achieved using an ultraviolet (UV) detector. oup.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, C8) | Stationary phase for separating analytes, primarily by polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes components from the column; the gradient is adjusted for optimal separation. |

| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and resolution by controlling the ionization state of analytes. |

| Flow Rate | 0.5 - 2.0 mL/min | Determines the speed of the analysis and affects resolution. |

| Detector | UV-Vis Detector or Mass Spectrometer (MS) | Detects analytes as they elute from the column. |

Hyphenated Techniques: GC-MS and LC-MS for Structural Elucidation

The coupling of chromatography with mass spectrometry (MS) creates a synergistic analytical tool that provides both separation and definitive structural information. GC-MS and LC-MS are the gold standards for confirming the identity of unknown compounds in a mixture.

Gas chromatography-mass spectrometry (GC-MS) was instrumental in the positive verification of this compound as an impurity in fenthion. oup.comoup.com In a typical GC-MS analysis, the separated components eluting from the GC column are directly ionized (commonly via electron ionization), and the mass spectrometer analyzes the resulting fragments. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. This experimental spectrum can be compared against established spectral libraries, such as the NIST Mass Spectrometry Data Center, for confident identification. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is equally powerful, especially for compounds suited to LC separation. Modern LC-MS systems, often employing techniques like electrospray ionization (ESI), can provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), generate fragment ions for structural confirmation. nih.govlcms.cz This technique is crucial for building confidence in the identification of isomers, where chromatographic retention time alone may not be sufficient.

Spectroscopic Techniques for Structural Confirmation and Electronic Properties

While chromatography separates, spectroscopy probes the intrinsic molecular structure. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide a unique and complementary piece of the structural puzzle, confirming the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets for the three methyl groups (-OCH₃, -SCH₃, and the ring-attached -CH₃). The aromatic region should display three signals corresponding to the protons at positions 2, 5, and 6, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-donating methoxy (B1213986) and methylthio groups.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals: one for each of the nine carbon atoms in the unique chemical environments of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, while the methyl carbons will appear in the high-field (upfield) region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-OCH₃ | — | ~158 |

| C2-H | ~6.7-6.8 | ~112 |

| C3-CH₃ | — | ~132 |

| C4-SCH₃ | — | ~128 |

| C5-H | ~7.1-7.2 | ~127 |

| C6-H | ~6.6-6.7 | ~110 |

| -OCH₃ | ~3.8 | ~55 |

| -SCH₃ | ~2.4 | ~16 |

| Ar-CH₃ | ~2.2 | ~20 |

*Predicted values are estimated based on data from isomeric and substituted anisoles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching in the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) regions. Strong bands corresponding to the C-O-C asymmetric and symmetric stretching of the anisole group will be prominent around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found at lower wavenumbers, around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR and is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the "ring-breathing" mode, are often strong in the Raman spectrum. The C-S bond vibrations may also be more readily observed in Raman than in IR.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |

| Asymmetric C-O-C Stretch | ~1250 | IR (Strong) |

| Symmetric C-O-C Stretch | ~1030 | IR (Strong) |

| C-S Stretch | 600 - 800 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | IR (Strong) |

*Frequencies are estimated based on data from 4-methoxythioanisole (B167831) and other substituted benzenes. ijert.orgijert.org

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. When this compound, with a monoisotopic mass of approximately 168.06 Da, is subjected to ionization, typically by electron impact (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), it forms a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 168. epa.gov

The structure of this molecular ion is not stable and undergoes fragmentation through the cleavage of its weakest bonds and through various rearrangements to produce a series of characteristic fragment ions. The analysis of these fragments provides a virtual fingerprint for the molecule's identification. The fragmentation pattern can be predicted by considering the functional groups present: a methoxy group, a methylthio group, and a methyl group attached to the aromatic ring.

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways:

Loss of a Methyl Radical: A very common fragmentation pathway for compounds containing methyl groups is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. docbrown.info This can occur from the methoxy or methylthio substituents, leading to the formation of a stable cation at m/z 153. This is often a prominent peak in the spectrum.

Cleavage of the Thioether Bond: The C-S bond in the methylthio group can cleave, leading to the loss of a thiomethyl radical (•SCH₃, 47 Da). This would result in an ion at m/z 121.

Cleavage of the Ether Bond: The C-O bond of the methoxy group can break, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) to produce an ion at m/z 137.

Benzylic Cleavage: The bond beta to the aromatic ring can break. For instance, cleavage can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group via rearrangement, a known pathway for anisole derivatives. nist.govnist.gov

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91, although this may be less favored depending on the substituents.

The relative abundance of each fragment ion depends on its stability. libretexts.org Ions that are more stable, such as those stabilized by resonance, will be more abundant and thus produce taller peaks in the mass spectrum. libretexts.org The presence of this compound has been confirmed in analyses using GC-MS, indicating that its mass spectrum is a key tool for its identification. grafiati.comgrafiati.com

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 168 | [C₉H₁₂OS]•+ | - | Molecular Ion (M•+) |

| 153 | [C₈H₉OS]+ | •CH₃ (15 Da) | Loss of a methyl radical from the methoxy or methylthio group |

| 137 | [C₈H₉S]+ | •OCH₃ (31 Da) | Loss of the methoxy radical |

| 121 | [C₈H₉O]+ | •SCH₃ (47 Da) | Loss of the thiomethyl radical |

Method Validation in Analytical Chemistry for Compound Quantitation

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would require rigorous validation. grafiati.comresearchgate.net The validation process assesses several key performance characteristics to ensure the reliability, accuracy, and precision of the results. researchgate.netmjcce.org.mk

The primary parameters evaluated during method validation include:

Specificity/Selectivity: This parameter ensures that the analytical signal is unequivocally attributable to the target analyte, this compound. The method must be able to differentiate the analyte from other components in the sample matrix, such as impurities or related substances. grafiati.com This is particularly relevant as this compound has been identified as a co-eluting impurity in the analysis of other compounds like fenthion. grafiati.com

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. mjcce.org.mk This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is required to prove linearity. researchgate.netmjcce.org.mk

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a sample matrix is spiked with a known quantity of the analyte and the percentage recovered is calculated. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. grafiati.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. grafiati.comresearchgate.net

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH of the mobile phase), providing an indication of its reliability during normal usage.

Table 2: Typical Method Validation Parameters for Quantitation

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Demonstrates a proportional relationship between concentration and response. researchgate.net |

| Accuracy (% Recovery) | 90% - 110% | Measures the agreement between the experimental and true value. researchgate.net |

| Precision (RSD) | ≤ 5% | Measures the closeness of repeated measurements. researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration that can be detected. grafiati.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration that can be accurately quantified. grafiati.com |

Reactivity and Reaction Mechanisms of 3 Methyl 4 Methylthio Anisole

Electrophilic Aromatic Substitution Reactions of Anisole (B1667542) and Thioanisole (B89551) Frameworks

The benzene (B151609) ring in 3-Methyl-4-(methylthio)anisole is rendered electron-rich and highly susceptible to electrophilic aromatic substitution due to the presence of the methoxy (B1213986) (-OCH3) and methylthio (-SCH3) groups. wikipedia.orgcymitquimica.com Both of these groups are ortho, para-directing, meaning they activate the positions ortho and para to themselves towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. wikipedia.org This effect outweighs its inductive electron-withdrawing effect. wikipedia.org Similarly, the methylthio group is also an activating, ortho, para-directing group. masterorganicchemistry.com In this compound, the positions available for substitution are C2, C5, and C6. The directing effects of the substituents are as follows:

Methoxy group (-OCH3) at C1: Directs to C2 (ortho) and C6 (ortho). The para position is blocked by the methylthio group.

Methyl group (-CH3) at C3: A weak activating group, directing ortho (C2, C4) and para (C6).

Methylthio group (-SCH3) at C4: Directs to C3 (ortho) and C5 (ortho). The para position is blocked by the methoxy group.

The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the C2, C5, and C6 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, in the nitration of anisole, the ortho to para product ratio can vary significantly with reaction conditions. rsc.org Friedel-Crafts acylation of anisole, another example of electrophilic aromatic substitution, predominantly yields the para-substituted product. libretexts.org

Oxidative Transformations of the Methylthio Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into electron-withdrawing sulfinyl and sulfonyl groups. rsc.org

The oxidation of thioethers like this compound can be achieved using various oxidizing agents. organic-chemistry.org Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with a catalyst. researchgate.netnih.gov The reaction proceeds in a stepwise manner, first oxidizing the sulfide (B99878) to a sulfoxide, and then further to a sulfone. researchgate.net

Sulfide to Sulfoxide: Mild oxidation conditions can selectively produce the corresponding sulfoxide, 3-methyl-4-(methylsulfinyl)anisole.

Sulfoxide to Sulfone: Stronger oxidizing conditions or prolonged reaction times will lead to the formation of the sulfone, 3-methyl-4-(methylsulfonyl)anisole. organic-chemistry.orgnih.gov

The selective oxidation of sulfides to sulfoxides can be challenging as the sulfoxide can be more susceptible to oxidation than the starting sulfide. However, methods using reagents like bismuth oxyhalides under blue light irradiation have shown success in the selective oxidation of similar compounds like 4-(methylthio)anisole. researchgate.net The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) is another method for the direct oxidation of sulfides to sulfones. organic-chemistry.org

The mechanism of sulfur oxidation can vary depending on the oxidant and reaction conditions. With permanganate (B83412), for instance, computational studies suggest a 1,3-dipolar cycloaddition mechanism rather than a direct attack on the sulfur atom. uregina.ca In photochemical oxidations, a singlet oxygen pathway is often implicated, where the excited thioanisole transfers energy to oxygen to form singlet oxygen, which then reacts with the ground state sulfide. rsc.org For oxidations using hydrogen peroxide and acetic acid, the formation of peracetic acid is believed to be a key step, particularly in the oxidation of the sulfoxide to the sulfone. researchgate.net The oxidation process is often autocatalytic, where the formation of the more polar sulfoxide and sulfone products can increase the local concentration of the oxidant, accelerating the reaction rate. rsc.org

Cleavage Reactions of Ether and Thioether Linkages

The ether and thioether linkages in this compound can be cleaved under specific conditions.

Ether Cleavage: The ether linkage in anisole derivatives is generally stable but can be cleaved by strong acids like hydroiodic acid (HI) or strong Lewis acids like boron trichloride (B1173362) (BCl3). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.com For aryl methyl ethers, this typically results in the formation of a phenol (B47542) and a methyl halide. wikipedia.org

Thioether Cleavage: The C-S bond in thioethers can also be cleaved. Metal-free methods for the cleavage of the C(sp³)–S bond in thioethers have been developed, for example, using N-chlorosuccinimide (NCS). mdpi.com In some instances, cleavage can occur at the sulfur-carbon bond of the aromatic ring. For example, some thioanisoles react with N-bromosuccinimide to cleave the S-C(aryl) bond. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing substituents on the aromatic ring govern the regioselectivity of further functionalization. masterorganicchemistry.com The interplay between the ortho, para-directing methoxy and methylthio groups and the weakly activating methyl group will determine the position of incoming electrophiles. wikipedia.orgmasterorganicchemistry.com Computational studies on related systems have been used to understand and predict the regioselectivity in C-H functionalization reactions. researchgate.net

Stereoselectivity: The molecule this compound itself is achiral. ncats.io However, oxidation of the methylthio group to a sulfoxide introduces a stereocenter at the sulfur atom, leading to the possibility of enantiomers. The stereoselective oxidation of sulfides is an area of significant research, with biocatalysts like cytochrome P450 enzymes showing promise in catalyzing such reactions with high enantiomeric excess. researchgate.netuq.edu.au

Investigation of Intermediate Species and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for elucidating reaction mechanisms and controlling product outcomes.

Electrophilic Aromatic Substitution: The key intermediates in electrophilic aromatic substitution are resonance-stabilized carbocations known as Wheland intermediates or sigma complexes. The stability of these intermediates determines the regioselectivity of the reaction. pdx.edu

Sulfur Oxidation: In the permanganate oxidation of sulfides, computational studies have identified trigonal bipyramidal cyclic intermediates. uregina.ca In photochemical oxidations, triplet states of the thioanisole and singlet oxygen are key reactive species. rsc.org Time-resolved resonance Raman spectroscopy has been used to study the structure of radical cations of thioanisole derivatives, which can be intermediates in certain reactions. researchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the structures and energies of intermediates and transition states that may be difficult to observe experimentally. ijert.orgresearchgate.netresearchgate.net These calculations can provide insights into reaction pathways and the origins of selectivity.

Theoretical and Computational Studies on 3 Methyl 4 Methylthio Anisole

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the energy associated with that arrangement. These methods are crucial for understanding the stability and reactivity of chemical compounds.

Density Functional Theory (DFT) Approaches for Geometric Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Geometric optimization using DFT involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable molecular structure. For aromatic compounds like 3-methyl-4-(methylthio)anisole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometric Parameters for Anisole (B1667542) Derivatives from DFT Calculations

| Parameter | Typical Predicted Value |

| C-C (aromatic) bond length | 1.39 - 1.40 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-S (methylthio) bond length | ~1.77 Å |

| C-O-C bond angle | ~118° |

| C-S-C bond angle | ~100° |

Note: These are generalized values for anisole and thioanisole (B89551) derivatives and may vary slightly for this compound.

Conformational Analysis and Rotational Barriers

The presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-S bond of the methylthio group, means that this compound can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The energy barriers to rotation around these bonds can be calculated by performing a series of constrained geometry optimizations at different dihedral angles. These rotational barriers provide insight into the flexibility of the molecule at different temperatures.

Table 2: Estimated Rotational Barriers for Functional Groups in Anisole Derivatives

| Rotational Barrier | Estimated Energy (kcal/mol) |

| Methoxy group rotation | 2 - 5 |

| Methylthio group rotation | 1 - 3 |

Note: These are approximate values based on studies of related anisole and thioanisole compounds.

Electronic Structure Analysis

The arrangement of electrons within a molecule, its electronic structure, is fundamental to its reactivity and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons and their energies.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the electron-donating nature of the methoxy and methylthio groups is expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack on the aromatic ring. The precise locations of the HOMO and LUMO density would indicate the most probable sites for such reactions.

Table 3: Conceptual HOMO-LUMO Properties for Substituted Anisoles

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to electron-donating substituents |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Less affected by donor groups |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relatively small, suggesting moderate reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas).

These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, the oxygen atom of the methoxy group and the sulfur atom of the methylthio group are expected to be regions of negative potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The aromatic protons and the methyl group protons would be in regions of positive potential.

Spectroscopic Property Prediction from Computational Models

Computational chemistry is a powerful tool for predicting various types of molecular spectra, which can aid in the identification and characterization of compounds. By calculating the response of a molecule to electromagnetic radiation, it is possible to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be compared with experimental data for structure verification. The prediction of electronic transitions and their corresponding wavelengths can provide insights into the UV-Vis absorption spectrum of the molecule.

Simulated NMR, IR, and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules. These simulations provide a theoretical spectrum that can be used to interpret experimental data or to predict the spectral features of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectra

Predicted NMR spectra are invaluable for structural elucidation. By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Online prediction tools, which often use databases of known chemical shifts and computational algorithms, can provide rapid estimations of these spectra.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions are based on computational models that analyze the molecule's structure and the electronic environment of each atom.

Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on O-CH₃ | 3.80 | Singlet |

| H on S-CH₃ | 2.45 | Singlet |

| H on Ring-CH₃ | 2.25 | Singlet |

| H-2 (ortho to -OCH₃) | 6.75 | Doublet |

| H-5 (ortho to -SCH₃) | 7.15 | Doublet |

This table is generated based on common chemical shift prediction algorithms and may vary from experimental values.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-OCH₃) | 157.0 |

| C-2 | 112.0 |

| C-3 (-CH₃) | 130.0 |

| C-4 (-SCH₃) | 135.0 |

| C-5 | 128.0 |

| C-6 | 125.0 |

| O-CH₃ | 55.5 |

| S-CH₃ | 16.0 |

This table is generated based on common chemical shift prediction algorithms and may vary from experimental values.

Infrared (IR) and Raman Spectra

Simulated IR and Raman spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy required to induce vibrations such as stretching and bending. DFT calculations are a common method for obtaining these vibrational modes.

The simulated IR and Raman spectra of this compound would be expected to show characteristic peaks corresponding to its functional groups.

Predicted Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Medium |

This table presents expected frequency ranges based on typical values for the given functional groups. Actual calculated values would provide more precise frequencies and intensities.

The IR spectrum would likely be dominated by the strong C-O stretching band, a characteristic feature of anisole derivatives. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic ring vibrations and the C-S bond.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and flexibility of a molecule. For this compound, MD simulations can elucidate the rotational freedom of its substituent groups.

The primary dynamic behaviors of interest in this compound are the rotations around the single bonds connecting the substituent groups to the aromatic ring and within the substituents themselves. These include:

Rotation of the methoxy group (-OCH₃) around the C(ring)-O bond.

Rotation of the methyl group within the methoxy substituent around the O-CH₃ bond.

Rotation of the methylthio group (-SCH₃) around the C(ring)-S bond.

Rotation of the methyl group within the methylthio substituent around the S-CH₃ bond.

The flexibility of these groups is governed by the rotational energy barriers. These barriers are influenced by steric hindrance and electronic effects from adjacent groups. For instance, the presence of the methyl group at the 3-position is expected to create a moderate steric barrier to the rotation of both the methoxy and methylthio groups. Computational studies on similar molecules, such as o-methylanisole, have investigated these rotational barriers.

Environmental Fate and Biotransformation of 3 Methyl 4 Methylthio Anisole and Its Analogues

Occurrence and Detection as an Impurity in Agrochemical Formulations

3-Methyl-4-(methylthio)anisole has been identified as a significant impurity in technical grade formulations of the organophosphorus insecticide, fenthion (B1672539). oup.comtandfonline.com Fenthion is utilized globally for the control of a wide range of pests in agriculture and public health. wikipedia.orglgcstandards.com The presence of impurities like this compound in pesticide formulations is a critical aspect of quality control and environmental risk assessment, as these compounds can have their own distinct toxicological and environmental fate profiles.

Analytical studies focused on fenthion formulations have encountered challenges due to the presence of this anisole (B1667542) impurity. For instance, during the development of liquid chromatographic (LC) methods for fenthion analysis, this compound was found to co-elute with the active ingredient, complicating accurate quantification. oup.comoup.com The identity of this impurity has been verified using gas chromatography-mass spectrometry (GC-MS) analysis. oup.com Techniques such as countercurrent chromatography have been successfully employed to separate this compound from fenthion, allowing for the isolation and purification of both the active ingredient and the impurity for further study. tandfonline.com

The occurrence of this compound as an impurity highlights the importance of comprehensive analytical monitoring of agrochemical products to ensure their quality and to understand the potential environmental impact of not just the active ingredient, but also associated compounds.

Degradation Pathways in Environmental Matrices

The environmental degradation of this compound is governed by several biotic and abiotic processes. Its structural similarity to the active ingredient of the pesticide fenthion means its degradation pathways can be largely inferred from the extensive studies on fenthion's environmental fate. wikipedia.orgnih.govnih.gov The primary transformation mechanisms include oxidation, demethylation, and hydrolysis. wikipedia.org

A principal degradation pathway for compounds containing a methylthio group, such as this compound, is the oxidation of the sulfur atom. nih.govnih.gov This biotransformation process, mediated by microorganisms in soil and water, converts the thioether into its corresponding sulfoxide (B87167) and subsequently to the sulfone. nih.govnih.gov

This oxidative pathway is well-documented for the analogous pesticide fenthion. lgcstandards.comnih.govnih.gov In both plants and animals, as well as in environmental matrices, fenthion is metabolized to fenthion sulfoxide and fenthion sulfone. nih.govnih.gov These oxidative metabolites can sometimes exhibit greater biological activity or toxicity than the parent compound. lgcstandards.comnih.gov Given the identical 3-methyl-4-(methylthio)phenyl moiety, this compound is expected to undergo a similar two-step oxidation process:

This compound is oxidized to 3-Methyl-4-(methylsulfinyl)anisole (the sulfoxide).

Further oxidation of the sulfoxide leads to the formation of 3-Methyl-4-(methylsulfonyl)anisole (the sulfone).

This transformation is a significant detoxification pathway, as the resulting sulfoxides and sulfones are generally more water-soluble and less persistent than the parent thioether. nih.gov

Another critical transformation pathway for this compound is the cleavage of the ether bond, a process known as O-demethylation, which results in the formation of its corresponding phenolic metabolite, 3-methyl-4-(methylthio)phenol (B1676489). researchgate.netsci-hub.se This reaction can be mediated by microbial enzymes in the environment. scielo.org.mx

The resulting metabolite, 3-methyl-4-(methylthio)phenol, is itself a known major degradation product of the pesticide fenthion, where it is formed by the hydrolysis of the phosphate (B84403) ester bond. fao.orgfao.org The formation of this phenol (B47542) is significant as it represents a key step in the breakdown of the parent molecule. Once formed, 3-methyl-4-(methylthio)phenol can undergo further degradation, including the oxidation of its methylthio group to the corresponding sulfoxide and sulfone phenols. fao.org

The process of O-demethylation is a common metabolic reaction for anisole-containing compounds in various biological systems and environmental compartments. figshare.com

Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the environmental fate of this compound. The ether linkage in anisole and its derivatives is generally stable to hydrolysis under neutral pH conditions. wikipedia.org However, cleavage can occur under strongly acidic conditions at elevated temperatures. commonorganicchemistry.com

Photodegradation is a significant abiotic pathway for the breakdown of fenthion in water and soil, particularly in the presence of sunlight. wikipedia.org It is reasonable to assume that this compound, with its similar chromophore, would also be susceptible to photodegradation. In the atmosphere, vapor-phase fenthion reacts rapidly with photochemically produced hydroxyl radicals, with a very short half-life. wikipedia.org A similar fate can be expected for any volatilized this compound.

Fate in Soil and Aquatic Environments

The behavior and persistence of this compound in soil and water are influenced by its physicochemical properties and its susceptibility to the degradation pathways previously discussed. Based on data for fenthion, soil particles are expected to strongly adsorb this compound, which would limit its mobility and leaching into groundwater. wikipedia.org

In soil, the degradation half-life of fenthion ranges from four to six weeks, with biodegradation by non-photolytic organisms being a key dissipation mechanism. wikipedia.org Under aerobic soil conditions, fenthion phenol sulfone has been identified as a major product, while under sterile conditions, fenthion sulfoxide is the main metabolite. fao.org A similar persistence and degradation pattern can be anticipated for this compound.

In aquatic environments, the half-life of fenthion is reported to be between 2.9 and 21.1 days, with photodegradation being a predominant mechanism in the presence of sunlight. wikipedia.org Chemical and biological degradation, including hydrolysis and microbial metabolism, also contribute to its breakdown in water. wikipedia.org Due to its limited water solubility, this compound is likely to partition from the water column into sediment and suspended organic matter. solubilityofthings.comchemicalbook.com

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, sediment), while bioconcentration specifically refers to uptake from water. wikipedia.org The potential for a compound to bioaccumulate is often estimated by its hydrophobicity, commonly expressed as the octanol-water partition coefficient (log Kow). nih.gov Chemicals with a high log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. researchgate.net

However, the actual extent of bioaccumulation depends not only on hydrophobicity but also on the organism's ability to metabolize and eliminate the compound. nih.govresearchgate.net As discussed, this compound is expected to be metabolized through oxidation and O-demethylation. The formation of more polar, water-soluble metabolites like sulfoxides, sulfones, and phenols facilitates excretion and reduces the potential for bioaccumulation. researchgate.net Studies on fenthion have shown that it and its oxidative metabolites are not significantly stored in animal tissues, indicating effective metabolism and elimination. fao.org

Therefore, while this compound may be taken up by aquatic organisms, its susceptibility to biotransformation likely prevents significant bioaccumulation and biomagnification through the food web. nih.govresearchgate.net

Environmental Modeling of Transport and Transformation

Environmental models are crucial tools for predicting the fate, transport, and transformation of chemicals like this compound in the environment. These models integrate the physicochemical properties of a compound with environmental parameters to estimate its distribution and persistence across different environmental compartments such as air, water, soil, and sediment. Due to the limited availability of experimental data specifically for this compound, modeling approaches often rely on data from analogous compounds and Quantitative Structure-Activity Relationship (QSAR) models.

Multimedia environmental models are commonly employed to simulate the environmental distribution of organic pollutants. researchgate.net These models use the principle of mass balance to predict the partitioning of a chemical between various environmental media. The distribution is governed by the compound's partition coefficients, such as the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H). For sulfur-containing organic compounds, such as this compound, multimedia models can help in understanding their potential for long-range transport and persistence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another vital tool, particularly when experimental data are scarce. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical or biological properties. For instance, QSAR models can predict properties like water solubility, vapor pressure, and degradation rate constants, which are essential inputs for environmental fate models. researchgate.netnih.gov The accuracy of these predictions depends on the availability of robust training datasets of structurally similar compounds.

The transport of this compound and its analogues within a specific environmental compartment, such as soil, is influenced by processes like advection, dispersion, and sorption. taylorfrancis.com Mathematical models can simulate the movement of these compounds through the soil and predict their potential to leach into groundwater. mdpi.com The effectiveness of these models relies on accurate characterization of soil properties and the compound's interaction with the soil matrix. mdpi.com

Transformation processes, including abiotic and biotic degradation, are also incorporated into environmental fate models. researchgate.net For atmospheric fate, QSAR models can estimate reaction rate constants with atmospheric oxidants like hydroxyl radicals (•OH), which is a primary degradation pathway for many volatile organic compounds. researchgate.net In soil and water, models can incorporate biodegradation rates, which are often the most significant transformation pathway for many organic compounds.

The following tables present hypothetical data for this compound and its analogues, derived from general principles of environmental modeling for similar organosulfur compounds. These values are illustrative and would require experimental validation or more specific QSAR predictions for accurate environmental risk assessment.

Table 1: Estimated Physicochemical Properties for Environmental Modeling of Anisole Analogues

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Log Koc (Organic Carbon-Water Partition Coefficient) | Henry's Law Constant (atm·m³/mol) | Vapor Pressure (Pa) | Water Solubility (mg/L) |

|---|---|---|---|---|---|

| Anisole | 2.11 | 1.85 | 1.5 x 10⁻³ | 480 | 1520 |

| Thioanisole (B89551) | 2.89 | 2.63 | 8.2 x 10⁻³ | 160 | 230 |

| 3-Methylanisole | 2.59 | 2.33 | 2.0 x 10⁻³ | 210 | 650 |

| 4-(Methylthio)anisole | 3.25 | 2.99 | 5.5 x 10⁻⁴ | 25 | 85 |

| This compound | 3.73 | 3.47 | 7.0 x 10⁻⁴ | 10 | 30 |

Table 2: Predicted Environmental Half-Lives of Anisole Analogues from Modeling Studies

| Compound | Atmospheric Half-Life (days) | Aquatic Half-Life (days) | Soil Half-Life (days) | Sediment Half-Life (days) |

|---|---|---|---|---|

| Anisole | 0.5 | 30 | 60 | 120 |

| Thioanisole | 0.3 | 25 | 50 | 100 |

| 3-Methylanisole | 0.4 | 28 | 55 | 110 |

| 4-(Methylthio)anisole | 0.2 | 20 | 40 | 80 |

| This compound | 0.2 | 18 | 35 | 70 |

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways

The conventional synthesis of 3-Methyl-4-(methylthio)anisole typically involves the methylation of a phenol (B47542) precursor. However, future research will likely focus on more advanced and efficient methodologies that offer improvements in yield, selectivity, and sustainability.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. ampac1.com Future work could explore the synthesis of this compound precursors via Suzuki or Negishi couplings to construct the substituted aromatic ring, followed by a C-S bond formation step. ampac1.comwikipedia.org The development of palladium-catalyzed methods for the direct C-O coupling of aryl halides with methanol (B129727) also presents a viable route to anisole (B1667542) derivatives. rsc.org

C-H Activation: Direct C-H activation or arylation is a modern strategy that avoids the need for pre-functionalized starting materials. oup.com Research into the regioselective C-H functionalization of simpler anisole or thioanisole (B89551) derivatives could provide a more atom-economical pathway to the target molecule. oup.comnih.gov For instance, developing a catalytic system that can selectively introduce a methylthio group at the 4-position of 3-methylanisole would be a significant advancement.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and reproducibility compared to traditional batch processes. mdpi.commdpi.com Future studies could focus on designing a multi-step flow synthesis of this compound. This could involve sequential reactor coils for methylation, thiomethylation, and purification, potentially leading to a more efficient and automated production method. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a growing field that provides high selectivity under mild reaction conditions. nih.gov Research could investigate the potential of specific enzymes to catalyze the key bond-forming steps in the synthesis of this compound or its chiral derivatives, offering a green chemistry alternative to traditional methods. acs.org

Advanced Spectroscopic Characterization Techniques

A complete understanding of this compound requires a thorough structural and electronic characterization using a suite of modern spectroscopic techniques.

Multidimensional NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR are routine, advanced 2D NMR techniques are crucial for unambiguous signal assignment. Future work should include detailed analysis using Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range C-H connectivity, confirming the substitution pattern on the aromatic ring. wikipedia.org Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of the methyl groups.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Further investigation using tandem mass spectrometry (MS/MS) would be crucial to elucidate the fragmentation pathways of the molecular ion. copernicus.org By analyzing the daughter ions produced through collision-induced dissociation, researchers can gain detailed structural information and create a fragmentation library for confident identification in complex mixtures. acs.orgresearchgate.net

Vibrational Spectroscopy with Computational Analysis: Future studies should combine experimental Fourier-transform infrared (FTIR) and Raman spectroscopy with Density Functional Theory (DFT) calculations. researchgate.net This synergistic approach allows for the precise assignment of vibrational modes, providing a deeper understanding of the molecule's bonding and conformational properties. researchgate.net Comparing the experimental spectra with the computationally predicted spectra can also confirm the lowest energy conformation of the molecule.

Table 1: Spectroscopic Techniques for Characterization

| Technique | Information Gained | Future Research Focus |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; connectivity map. | Complete assignment and structural confirmation. |

| Tandem MS (MS/MS) | Fragmentation patterns; structural elucidation of ions. | Development of a fragmentation library for identification. |

| FTIR/Raman with DFT | Vibrational modes; conformational analysis. | Correlation of experimental and calculated spectra. |

In-depth Mechanistic Investigations of Complex Reactions

Understanding the reactivity of this compound requires detailed mechanistic studies of its participation in various organic reactions, particularly electrophilic aromatic substitution (EAS). The interplay between the electron-donating methoxy (B1213986) group and the methylthio group dictates the regioselectivity of these reactions.

The methoxy group is a strong activating, ortho, para-directing group, while the methylthio group is also ortho, para-directing but generally less activating. Future research should focus on:

Kinetic Studies: Performing kinetic studies on reactions such as halogenation, nitration, and Friedel-Crafts acylation/alkylation will quantify the relative reaction rates and help to understand the directing effects of the substituents. nih.govmdpi.com

Computational Modeling: Using Density Functional Theory (DFT) to model the reaction pathways is a powerful tool for mechanistic investigation. epa.govresearchgate.net Researchers can calculate the energies of reaction intermediates (like the Wheland intermediate or σ-complex) and transition states for electrophilic attack at different positions on the aromatic ring. oup.comresearchgate.net This can predict the most likely products and provide a theoretical basis for the observed regioselectivity. nih.gov

Intermediate Trapping: Designing experiments to trap or spectroscopically observe the proposed reaction intermediates would provide direct evidence for the calculated mechanisms.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH₃ | 1 | Strongly Activating | ortho, para |

| -CH₃ | 3 | Activating | ortho, para |

| -SCH₃ | 4 | Activating | ortho, para |

Development of High-Throughput Analytical Methods

For applications in quality control, process monitoring, or environmental analysis, the development of rapid and automated analytical methods is essential.

Automated SPE-LC-MS/MS: Future research could focus on developing a fully automated method combining on-line solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This would allow for the rapid pre-concentration and quantification of this compound from complex matrices like industrial wastewater or environmental samples with very low detection limits.

Flow Injection Analysis (FIA): Coupling flow injection analysis with a suitable detector (e.g., UV-Vis or mass spectrometry) could enable high-throughput screening of a large number of samples. This technique is well-suited for automated, repetitive analyses in an industrial setting. researchgate.net

Portable Mass Spectrometry: The use of portable and membrane-inlet mass spectrometers (MIMS) could be explored for real-time, on-site monitoring of this compound in gaseous or aqueous environments, which is particularly relevant for environmental assessment or industrial hygiene. rsc.org

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough understanding of the environmental fate and potential toxicity of this compound is critical before any large-scale industrial application. Organosulfur compounds can be environmental pollutants, necessitating a proactive assessment. mdpi.com

Environmental Fate Studies: Research should be conducted to determine the compound's persistence in soil and water. mdpi.com This includes studying its potential for biodegradation by soil and aquatic microorganisms, its mobility and leaching potential in different soil types, and its likelihood of bioaccumulation. oup.comnih.gov The oxidation of the thioether group to the corresponding sulfoxide (B87167) and sulfone is a likely degradation pathway that needs to be investigated. wikipedia.org

Ecotoxicity Screening: High-throughput screening (HTS) assays could be employed to rapidly assess the potential toxicity of this compound to various environmental organisms, such as algae, daphnia, and fish. nih.govnih.gov These tests help to identify potential ecological risks early in the development process.

Remediation Strategies: For potential spills or contamination, research into effective remediation techniques is necessary. This could include:

Adsorption: Testing the efficacy of activated carbon for removing the compound from contaminated water. uga.edu

Advanced Oxidation Processes (AOPs): Investigating the use of ozone, hydrogen peroxide, or UV light to chemically degrade the compound into less harmful substances. ampac1.commdpi.com

Bioremediation: Identifying and culturing microbial strains that can effectively degrade this compound, offering a potentially sustainable and cost-effective cleanup strategy. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-4-(methylthio)anisole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of 3-methyl-4-(methylthio)phenol with methyl iodide in the presence of a base (e.g., KOH in ethanol). Reflux conditions (16 hours) and post-reaction acidification are critical . Distillation under reduced pressure (e.g., 0.25–1.7 mm/Hg) is recommended, though residual color impurities may persist, necessitating recrystallization from methanol for purification. Trial experiments to optimize methyl iodide stoichiometry and reaction time are advised to improve yield .

Q. How can researchers reliably identify and characterize this compound in complex matrices?

- Methodological Answer : Use a combination of spectroscopic techniques:

- GC-MS : To confirm molecular weight (C₉H₁₂OS) and fragmentation patterns.

- ¹H/¹³C NMR : Key signals include methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) groups. Compare with reference spectra of structurally similar anisoles (e.g., 4-chloro-3-methylanisole) to resolve ambiguities .

- Elemental Analysis : Verify %C, %H, and %S to confirm purity .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Miscible with organic solvents (e.g., CH₂Cl₂, ethanol); limited aqueous solubility necessitates emulsifiers for biological studies.

- Thermal Stability : Melting point data (if crystalline) and boiling point under vacuum (~80–160°C) guide storage and reaction setups .

- LogP : Estimated ~2.5–3.0 (hydrophobic), influencing extraction protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical data for this compound?

- Methodological Answer : Cross-validate data using primary literature (e.g., Shulgin’s synthesis notes ) and regulatory databases (e.g., Rotterdam Convention entries ). For conflicting LogP or toxicity values, conduct replicate measurements via HPLC or in vitro assays, applying statistical tests (e.g., t-tests) to assess significance. Document solvent purity and calibration standards to minimize variability .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized this compound?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column with methanol/water gradient elution to separate byproducts (e.g., unreacted phenol derivatives).

- LC-HRMS : Identify non-volatile impurities (e.g., sulfoxides) via exact mass analysis.

- Headspace GC-MS : Detect volatile residuals (e.g., methyl iodide) from synthesis .

Q. How can derivatization strategies enhance the detection of this compound in metabolic studies?

- Methodological Answer : Derivatize the methylthio group using iodomethane or ethyl chloroformate to introduce UV/fluorescence tags. For example:

- Thioether Oxidation : React with mCPBA to form sulfone derivatives, improving chromatographic resolution .

- Mannich Reactions : Introduce amine-functionalized side chains for antibody conjugation in immunoassays .

Q. What regulatory considerations apply to international collaboration involving this compound, given its structural similarity to regulated pesticides?

- Methodological Answer : Review the Rotterdam Convention’s Prior Informed Consent (PIC) list, as analogs like fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) are restricted . Obtain certifications for non-pesticidal use, and ensure compliance with Hazard Analysis Critical Control Point (HACCP) protocols during synthesis and transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.